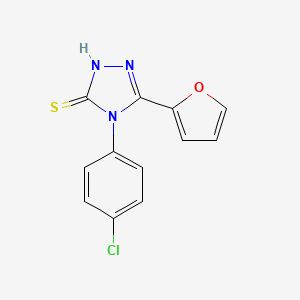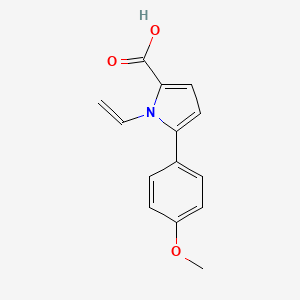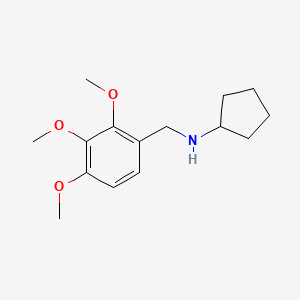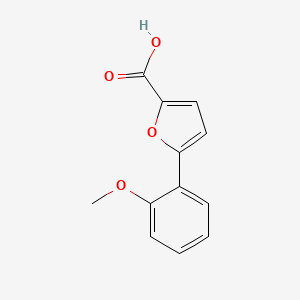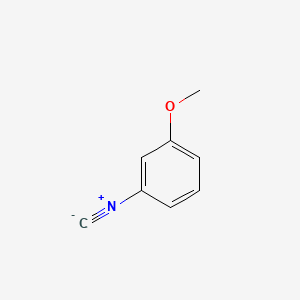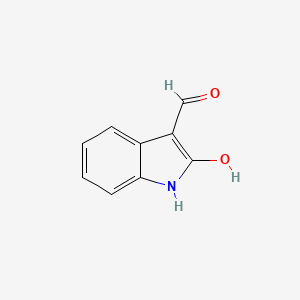
3-(Hydroxymethylen)indolin-2-on
Übersicht
Beschreibung
3-(Hydroxymethylene)indolin-2-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Wissenschaftliche Forschungsanwendungen
Eintopfsynthese
3-(Hydroxymethylen)indolin-2-on wird in der Eintopfsynthese von 3-substituierten 3-Hydroxyindolin-2-onen verwendet . Dieser Prozess beinhaltet eine dreikomponentige Kupplung von N-geschütztem Isatin, Arin-Vorläufer und 1,3-Cyclodion unter metallfreien Bedingungen . Dieses Syntheseprotokoll wurde für die Synthese einer Vielzahl von 3-Hydroxyindolin-2-onen entwickelt .
Entzündungshemmende Mittel
This compound-Derivate wurden synthetisiert und auf ihre entzündungshemmende Aktivität untersucht . Unter den neunzehn synthetisierten 3-substituierten Indolin-2-on-Derivaten zeigte 3- (3-Hydroxyphenyl) -indolin-2-on die höchste entzündungshemmende Aktivität . Es hemmt die mit Entzündungen verbundene Stickoxidproduktion, unterdrückt die Produktion von TNF-α und IL-6 in konzentrationsabhängiger Weise und die mRNA-Expression .
Wachstumsfaktor-Rezeptor-Inhibitoren
Substituierte 3-[(4,5,6,7-Tetrahydro-1H-indol-2-yl)methylen] -1,3-Dihydroindol-2-one wurden als Wachstumsfaktor-Rezeptor-Inhibitoren für VEGF-R2 (Flk-1 / KDR), FGF-R1 und PDGF-Rβ Tyrosinkinasen identifiziert .
Rolle bei Nierenschädigung-induzierter Herzhypertrophie
Isatin, ein sekundärer Metabolit von this compound, wurde als Faktor bei Nierenschädigung-induzierter Herzhypertrophie identifiziert .
Wirkmechanismus
Target of Action
3-(Hydroxymethylene)indolin-2-one, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have a wide range of biological activities
Mode of Action
Indole derivatives have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
One study showed that a 3-substituted-indolin-2-one derivative significantly inhibited lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .
Result of Action
Among the 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner, and mRNA expression .
Biochemische Analyse
Biochemical Properties
3-(Hydroxymethylene)indolin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with enzymes such as acetylcholine esterase, which is crucial for neurotransmission. The compound acts as an inhibitor, thereby affecting the breakdown of acetylcholine . Additionally, 3-(Hydroxymethylene)indolin-2-one interacts with proteins involved in inflammatory responses, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), inhibiting their production and thus exhibiting anti-inflammatory properties .
Cellular Effects
The effects of 3-(Hydroxymethylene)indolin-2-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the Akt, MAPK, and NF-κB pathways, which are critical for cell survival, proliferation, and inflammation . The compound also affects gene expression by modulating the levels of pro-inflammatory cytokines such as TNF-α and IL-6 . Furthermore, 3-(Hydroxymethylene)indolin-2-one impacts cellular metabolism by inhibiting nitric oxide production, which is associated with inflammatory responses .
Molecular Mechanism
At the molecular level, 3-(Hydroxymethylene)indolin-2-one exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as acetylcholine esterase, inhibiting their activity . This binding interaction prevents the breakdown of acetylcholine, leading to increased neurotransmission. Additionally, the compound inhibits the production of pro-inflammatory cytokines by interfering with the signaling pathways that regulate their expression . This inhibition is achieved through the suppression of key signaling molecules such as Akt, JNK, ERK, and p38 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Hydroxymethylene)indolin-2-one have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that the anti-inflammatory effects of 3-(Hydroxymethylene)indolin-2-one are sustained over time, with a gradual decrease in activity as the compound degrades . In vivo studies have also demonstrated that the compound maintains its efficacy over extended periods, although the exact duration of its effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-(Hydroxymethylene)indolin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without causing toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
3-(Hydroxymethylene)indolin-2-one is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 isoforms CYP1A2 and CYP2A5 . These enzymes play a crucial role in the metabolism of the compound, facilitating its conversion into various metabolites . The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Hydroxymethylene)indolin-2-one is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to cross the blood-brain barrier, indicating its potential effects on the central nervous system . Its distribution within tissues is influenced by factors such as binding affinity to transport proteins and the presence of specific receptors .
Subcellular Localization
The subcellular localization of 3-(Hydroxymethylene)indolin-2-one is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These modifications can influence its localization to organelles such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The precise localization of 3-(Hydroxymethylene)indolin-2-one within cells can impact its efficacy and the nature of its interactions with other biomolecules .
Eigenschaften
IUPAC Name |
2-hydroxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUCUNQXFYLSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219341 | |
| Record name | (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
265107-68-4 | |
| Record name | (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)
![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)
